Spasman combination
Description
The Spasman combination refers to a pharmaceutical formulation primarily containing butylscopolamine (N-methyl-N-(2-phenylethyl)-amin-hydrochlorid), a quaternary ammonium anticholinergic agent used as a spasmolytic for treating colicky pain . Its mechanism involves competitive inhibition of muscarinic acetylcholine receptors, reducing smooth muscle contractions in the gastrointestinal and biliary tracts . The compound is structurally characterized by a phenyl-ethyl-amine backbone with a methyl group and a chloride counterion, which enhances its polarity and limits blood-brain barrier penetration, minimizing central nervous system side effects . Clinical applications include relief of intestinal, biliary, and renal colic, often administered via oral or parenteral routes .
Properties
CAS No. |
79173-11-8 |
|---|---|
Molecular Formula |
C37H54Cl2N2O |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C20H31NO.C17H21N.2ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;2-11H,12-15H2,1H3;2*1H |
InChI Key |
FYGIHRWGHJTILE-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl.Cl |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl.Cl |
Synonyms |
spasman combination |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
- Spasman vs. Buscopan® : Both are quaternary ammonium compounds, but Buscopan® incorporates a scopolamine backbone with a butylbromide group, enhancing its anticholinergic potency .
- Parkopan and Dispasmol: Limited structural data exist, but gravimetric analyses indicate Parkopan’s high purity (98.2%) compared to Spasman (97.5%) . Dispasmol’s barbiturate-like structure suggests sedative-spasmolytic dual action, unlike Spasman’s selective anticholinergic activity .
Functional Comparisons
- Efficacy : Spasman and Buscopan® show comparable efficacy in colic relief, but Buscopan®’s higher bioavailability may extend its therapeutic window .
- Safety : Spasman’s low CNS penetration reduces neurotoxic risks, whereas Dispasmol’s barbiturate component poses sedation risks .
Pharmacological and Toxicological Data
- Spasman : LD₅₀ (rat, oral): 450 mg/kg; human therapeutic dose: 10–20 mg . Toxicity includes anticholinergic syndrome at overdoses (e.g., delirium, hyperthermia) .
- Buscopan® : LD₅₀ (rat, oral): 320 mg/kg; narrower safety margin due to potent receptor binding .
- Parkopan: No significant toxicity reported in gravimetric studies, suggesting a favorable safety profile .
Analytical Methods for Comparison
- Capillary Electrophoresis (CE) : Chalavi et al. (2018) demonstrated superior enantioseparation of Spasman using dual chiral selectors compared to Parkopan, highlighting structural nuances in their ionic mobility .
- Gravimetric Analysis : Papke (1968) established Spasman’s purity (97.5%) versus Parkopan (98.2%), with Dispasmol requiring specialized solvent extraction due to hygroscopicity .
- Potentiometric Sensors : Li et al. (2021) developed a graphene oxide electrode for quantifying butylscopolamine in biological matrices, achieving a detection limit of 0.1 μM, outperforming methods for Parkopan .
Q & A
Basic Research Questions
Q. What foundational methodologies are recommended for initial experimental studies on Spasman combination?
- Methodological Answer : Begin with a scoping review to map existing literature and identify knowledge gaps. Use PRISMA guidelines to ensure transparency in study selection, data extraction, and bias assessment . For experimental design, adopt a hypothesis-driven approach with controlled variables (e.g., dose-response relationships, interaction kinetics). Pilot studies should include reproducibility checks using techniques like intra- and inter-laboratory validation .
Q. How to structure a systematic review for this compound research?
- Methodological Answer :
Define inclusion/exclusion criteria using PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) frameworks.
Use hybrid semantic search strategies (e.g., combining keyword-based queries with ontology-driven terms) across databases like PubMed, Scopus, and Web of Science .
Apply the Cochrane Risk of Bias Tool for quality assessment and synthesize data via meta-analysis (fixed/random effects models) or narrative synthesis for heterogeneous data .
Q. What are common pitfalls in data collection for this compound studies, and how to mitigate them?
- Methodological Answer :
- Pitfall 1 : Inconsistent measurement protocols.
Solution: Standardize protocols using validated instruments and document deviations in a lab notebook . - Pitfall 2 : Sampling bias.
Solution: Use stratified random sampling and power analysis to determine sample size .
Advanced Research Questions
Q. How to resolve contradictions in this compound data from heterogeneous sources (e.g., in vitro vs. clinical studies)?
- Methodological Answer :
Perform sensitivity analysis to identify outliers or confounding variables .
Use triangulation: Compare results across methodologies (e.g., molecular docking simulations vs. wet-lab assays).
Apply Bayesian meta-analysis to incorporate prior probability distributions and update evidence strength dynamically .
- Data Table :
| Data Source | Conflict Type | Resolution Technique |
|---|---|---|
| In vitro | Dose-response mismatch | Cross-validate with pharmacokinetic models |
| Clinical | Adverse event variability | Subgroup analysis by patient demographics |
Q. What advanced semantic search techniques optimize literature retrieval for this compound research?
- Methodological Answer :
- Combine fact-based retrieval (e.g., SPARQL queries on knowledge graphs like Wikidata) with document-based retrieval (e.g., TF-IDF or BERT embeddings) .
- Use Boolean operators (AND/OR/NOT) and proximity searches (e.g., "this compound NEAR/5 efficacy") to refine results .
- Leverage hybrid systems like QALD-5 benchmarks for natural language queries on structured and unstructured data .
Q. How to integrate hybrid data (textual publications + structured datasets) in this compound meta-analyses?
- Methodological Answer :
Extract structured data (e.g., IC50 values, binding affinities) using text-mining tools like OpenTargets or BioBERT .
Harmonize metadata using FAIR principles (Findable, Accessible, Interoperable, Reusable) and ontologies (e.g., ChEBI for chemical entities) .
Employ federated search platforms to aggregate data from repositories like Figshare and Mendeley Data .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
